molecular formula C20H14FN5O2 B2431519 8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887882-30-6

8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2431519
CAS No.: 887882-30-6
M. Wt: 375.363
InChI Key: SKNHZTVBAUEYQA-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to an imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)14-9-7-13(21)8-10-14/h2-11H,1H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNHZTVBAUEYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It is known to act as a modulator of certain receptors and enzymes, influencing various cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

When compared to other imidazopyridine derivatives, 8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique substitution pattern and fluorophenyl group. Similar compounds include:

These comparisons highlight the distinct chemical and biological properties of this compound, making it a compound of significant interest in various research domains.

Biological Activity

8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopyridine class. Its unique structure, characterized by a fluorophenyl group and a purine core, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione. It has the following structural formula:

Property Details
Molecular Formula C20H14FN5O2
CAS Number 887882-30-6
Molecular Weight 365.35 g/mol
Melting Point Not specified in available literature

The primary targets of this compound are the Mitogen-activated protein kinases (MAPKs) —specifically MAPK14 and MAPK1. These kinases play crucial roles in cellular signaling pathways that regulate various cellular processes such as growth, differentiation, and response to stress. By modulating the phosphorylation states of these kinases, the compound can influence downstream signaling pathways and cellular responses.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of imidazopyridines can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Neurological Effects : There is evidence suggesting that it may act as a ligand for serotonin receptors (5-HT), which could lead to antidepressant effects.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of the compound:

  • A study published in MDPI demonstrated that related imidazopyridines showed significant affinity for serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant properties .
  • In vivo experiments involving animal models revealed that certain derivatives exhibited notable antidepressant-like effects in behavioral assays like the forced swim test .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazopyridine derivatives:

Compound Name Biological Activity Unique Features
3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydroimidazoAnti-inflammatory and anticancerEnhanced binding to specific receptors
8-(4-(trifluoromethyl)phenyl)-1-methylimidazoModulation of GABA receptorsIncreased lipophilicity
7-(phenyl)-8-(4-fluorophenyl)-9-methylimidazoPotential antidepressantVariations in receptor binding profiles

Q & A

Q. What are the primary biological targets of this compound in antidepressant research?

The compound primarily targets serotonin receptors 5-HT1A and 5-HT7, with structural analogs showing high affinity (nanomolar range) in binding assays. Its derivatives act as partial agonists or antagonists, modulating serotonin signaling pathways implicated in depression and anxiety. For example, fluorinated arylpiperazinylalkyl derivatives exhibit selective 5-HT1A receptor affinity, a key feature for antidepressant activity .

Methodological Insight : Use radioligand binding assays (e.g., with [³H]-8-OH-DPAT for 5-HT1A) to quantify receptor affinity. Validate selectivity via parallel screens against off-target receptors (e.g., dopamine D2, adrenergic α1).

Q. How is the compound synthesized, and what are critical purity assessment steps?

Synthesis involves coupling fluorophenyl and phenyl groups to the imidazopurine-dione core via alkylation or piperazinylalkyl linker additions. Key steps include optimizing reaction conditions (e.g., solvent, temperature) for yield and regioselectivity. Purity is assessed using HPLC (>98% purity criteria) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Methodological Insight : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Use deuterated solvents (e.g., DMSO-d6) for NMR to resolve aromatic proton signals.

Advanced Research Questions

Q. How do structural modifications influence pharmacological profiles?

Substituents on the phenyl ring (e.g., 2-fluoro vs. 3-trifluoromethyl groups) and alkyl chain length significantly impact receptor affinity, metabolic stability, and brain penetration. For instance:

  • AZ-853 (2-fluorophenyl derivative) shows better 5-HT1A activation and brain bioavailability than AZ-861 (3-trifluoromethylphenyl), attributed to reduced steric hindrance and lipophilicity (clogP ~3.5 vs. ~4.2) .
  • Longer alkyl chains (e.g., pentyl vs. butyl) enhance 5-HT7 receptor selectivity but reduce metabolic stability .

Methodological Insight : Conduct SAR studies using iterative synthesis and in vitro screening. Calculate physicochemical properties (e.g., logP, topological polar surface area) via software like MOE or Schrödinger.

Q. What experimental models are used to evaluate antidepressant efficacy?

  • In vitro : Functional assays (e.g., cAMP inhibition for 5-HT1A, calcium mobilization for 5-HT7) .
  • In vivo : Forced swim test (FST) in mice (dose range: 1.25–5 mg/kg i.p.) to measure immobility time reduction. Anxiolytic effects are tested via the four-plate test .

Methodological Insight : Use positive controls (e.g., diazepam for anxiolysis, imipramine for FST). Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

Q. How is metabolic stability assessed, and what are key findings?

Metabolic stability is evaluated using:

  • Human liver microsomes (HLM) : Incubate compound with NADPH and monitor degradation via LC-MS/MS. Half-life (t₁/₂) >60 min indicates favorable stability .
  • Micellar electrokinetic chromatography (MEKC) : Predicts logD and protein binding. Derivatives with clogD <3.5 show higher unbound fractions in plasma .

Key Finding : AZ-853 has a t₁/₂ of 45 min in HLM, while AZ-861 is more rapidly metabolized (t₁/₂ = 28 min) due to trifluoromethyl group susceptibility to oxidative cleavage .

Data Analysis & Contradictions

Q. How are discrepancies resolved between in vitro binding affinity and in vivo efficacy?

Discrepancies (e.g., high 5-HT1A affinity but weak in vivo response) may arise from poor blood-brain barrier (BBB) penetration. Address this by:

  • Measuring brain/plasma ratios post-administration (e.g., AZ-853 has a 2.5-fold higher brain concentration than AZ-861) .
  • Using PAMPA-BBB assays to predict permeability. Compounds with Papp >4.0 × 10⁻⁶ cm/s are prioritized .

Q. What computational methods predict binding modes to serotonin receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) reveal interactions:

  • The fluorophenyl group forms π-π stacking with Phe361 in 5-HT1A.
  • Alkyl chains occupy hydrophobic pockets near transmembrane helix 5 .

Methodological Insight : Use cryo-EM structures of 5-HT1A (PDB: 7WI5) for docking. Validate predictions with mutagenesis (e.g., Phe361Ala reduces binding affinity).

Safety & Tolerability

Q. How are safety profiles evaluated in preclinical studies?

  • Cardiovascular : Measure systolic blood pressure (SBP) in rodents; AZ-853 reduces SBP by 15 mmHg via α1-adrenolytic activity .
  • Metabolic : Serum lipid profiling (e.g., triglycerides, LDL) after 14-day repeated dosing.
  • Sedation : Rotarod test for motor coordination; doses >5 mg/kg induce mild sedation .

Methodological Insight : Use telemetry for continuous blood pressure monitoring. Compare lipid changes to statin-treated controls.

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